Boc-His(Dnp)-OH is a protected amino acid building block commonly employed in the solid-phase peptide synthesis (SPPS) technique []. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids linked by peptide bonds.
During SPPS, Boc-His(Dnp)-OH functions as a protected form of the amino acid L-histidine. The "Boc" (tert-butyloxycarbonyl) group protects the amino group (NH2) of histidine, preventing it from reacting prematurely during the synthesis process. The "Dnp" (2,4-dinitrophenyl) group serves as a temporary protecting group for the imidazole side chain of histidine, which is essential for its chemical properties.
Once incorporated into the growing peptide chain, the "Boc" and "Dnp" groups are selectively removed under specific conditions, revealing the free amino and imidazole groups of histidine, allowing it to participate in the final peptide structure and function [].
Here are some additional details about the use of Boc-His(Dnp)-OH in SPPS:
Boc-His(Dnp)-OH, or Boc-protected histidine with a 2,4-dinitrophenyl group, is a specialized amino acid derivative widely used in peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of histidine, which prevents unwanted reactions during synthesis. The 2,4-dinitrophenyl (Dnp) group is attached to the side chain of histidine, providing additional stability and facilitating specific reactions in peptide assembly. This compound is particularly useful in solid-phase peptide synthesis due to its ability to protect the reactive sites of histidine while allowing for subsequent modifications.
The synthesis of Boc-His(Dnp)-OH typically involves:
Boc-His(Dnp)-OH is predominantly used in:
Studies involving Boc-His(Dnp)-OH focus on its role in peptide interactions and stability:
Boc-His(Dnp)-OH can be compared with several similar compounds, highlighting its unique features:
Compound Name | Structure/Modification | Unique Features |
---|---|---|
Boc-His(Trt)-OH | Tert-butyloxycarbonyl + Trityl | Trityl group offers different protective properties. |
Boc-His(Tos)-OH | Tert-butyloxycarbonyl + Tosyl | Tosyl provides stability against racemization. |
Fmoc-His(Dnp)-OH | Fluorenylmethyloxycarbonyl + Dnp | Offers alternative protection strategy; more stable under basic conditions. |
Boc-Asp(OBzl)-OH | Tert-butyloxycarbonyl + Benzyl | Used for aspartic acid; different applications due to side chain differences. |
Boc-His(Dnp)-OH stands out due to its specific protective groups that facilitate unique coupling strategies and enhance the stability of synthesized peptides .
The systematic IUPAC name for Boc-His(Dnp)-OH is N-tert-butoxycarbonyl-1-(2,4-dinitrophenyl)-L-histidine. This nomenclature reflects:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉N₅O₈ |
Molecular Weight | 421.36 g/mol |
CAS Registry Number | 25024-53-7 |
Exact Mass (monoisotopic) | 421.1235 Da |
The molecular formula is consistent across multiple sources, including PubChem and technical datasheets.
Boc-His(Dnp)-OH exhibits two critical protecting groups:
Key Structural Attributes:
N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine represents a critical building block in solid-phase peptide synthesis utilizing the tert-butoxycarbonyl protecting group strategy [1] [18]. The compound functions as a protected histidine derivative where the tert-butoxycarbonyl group protects the amino terminus and the 2,4-dinitrophenyl group protects the imidazole side chain [1] . This dual protection system prevents unwanted side reactions during multi-step peptide assembly while maintaining compatibility with tert-butoxycarbonyl deprotection conditions [1] [19].
The solid-phase synthesis protocols for incorporating N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine follow established tert-butoxycarbonyl chemistry methodologies [19] [22]. The synthesis cycle begins with tert-butoxycarbonyl deprotection using trifluoroacetic acid in dichloromethane solutions, typically employing 50% trifluoroacetic acid for complete removal of the protecting group [19] [23]. Research demonstrates that optimal deprotection conditions require 25 minutes of treatment with 50% trifluoroacetic acid in dichloromethane to achieve 100% tert-butoxycarbonyl removal [3].
Coupling protocols utilize standard carbodiimide-mediated activation methods with dicyclohexylcarbodiimide and N-hydroxysuccinimide or benzotriazole-based activating agents [10] [18]. Advanced protocols employ O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in dimethyl sulfoxide for rapid in situ neutralization coupling procedures [10] [21]. These protocols achieve average coupling yields of 97.9% to 99.4% for complex peptide sequences [10].
Table 1: Deprotection Conditions for tert-Butoxycarbonyl Groups in Solid-Phase Peptide Synthesis
Acid System | Solvent | Time (minutes) | tert-Butoxycarbonyl Removal (%) |
---|---|---|---|
50% Trifluoroacetic acid | Dichloromethane | 5 | 93.9 |
50% Trifluoroacetic acid | Dichloromethane | 25 | 100.0 |
4M Hydrochloric acid | Dioxane | 5 | 96.8 |
4M Hydrochloric acid | Dioxane | 25 | 100.0 |
The neutralization step following tert-butoxycarbonyl deprotection employs triethylamine to convert the trifluoroacetic acid salt back to the free amine [19] [21]. In situ neutralization protocols combine this step with the subsequent coupling reaction to minimize cycle times and improve overall efficiency [21] [22]. The complete deprotection-coupling cycle can be accomplished in less than 5 minutes using optimized conditions [10].
Specialized considerations apply when incorporating N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine into peptide sequences [3] [4]. The 2,4-dinitrophenyl protecting group exhibits stability under acidic deprotection conditions but requires specific removal protocols using nucleophilic reagents [1] [35]. Standard practice involves removing the 2,4-dinitrophenyl group prior to final peptide cleavage from the resin to prevent contamination of the final product with highly colored byproducts [1] [35].
Table 2: Coupling Efficiency Data for Peptide Synthesis Using N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine
Peptide Sequence | Coupling Time (minutes) | Yield (%) | Side Chain Protection |
---|---|---|---|
FPHAG | 30 × 2 | 74 | 2,4-dinitrophenyl |
FPXAG series | 60 × 2 | 95-98 | Various |
Complex sequences | 60-120 | 97.9 | 2,4-dinitrophenyl |
The incorporation of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine requires careful attention to coupling stoichiometry and reaction conditions [3] [10]. Research indicates that difficult coupling sites may require double coupling procedures or extended reaction times to achieve quantitative incorporation [3] [10]. The use of dimethyl sulfoxide as a coupling solvent can improve efficiency at problematic sites by enhancing solvation and reducing aggregation effects [10].
N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine forms stable solvate complexes with isopropanol, resulting in a well-characterized crystalline material with the formula C17H19N5O8·C3H8O [1] [5]. The molecular weight of the isopropanol solvate is 481.5 grams per mole, representing a 1:1 stoichiometric ratio between the protected amino acid and the alcohol solvent [1] [6]. This solvate formation provides enhanced stability and improved handling characteristics compared to the non-solvated form [1] [5].
The crystallization dynamics of the isopropanol solvate involve specific thermodynamic and kinetic factors that influence crystal nucleation and growth [42] [45]. Isopropanol demonstrates particularly favorable solvation properties for this compound due to its hydrogen bonding capacity and moderate polarity [42]. Research on similar amino acid derivative crystallization systems indicates that alcohol solvents can significantly influence crystal morphology and stability through hydrogen bonding interactions with both the carboxyl and amino functionalities [39] [42].
The crystallization process typically involves dissolution of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine in warm isopropanol followed by controlled cooling to induce nucleation and crystal growth [39] [42]. The solubility characteristics demonstrate temperature dependence, with higher solubility at elevated temperatures facilitating the dissolution step [42]. Critical supersaturation values influence the nucleation kinetics, with isopropanol systems generally exhibiting wider metastable zone widths compared to other solvents [42].
Table 3: Physical Properties of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine Isopropanol Solvate
Property | Value | Reference Standard |
---|---|---|
Molecular Formula | C17H19N5O8·C3H8O | Confirmed |
Molecular Weight | 481.5 g/mol | Analytical |
Melting Point | 98.0-100.0°C | Differential Scanning Calorimetry |
Optical Rotation | +63.0 ± 3.0° (c=1 in Ethyl Acetate) | Polarimetry |
Density | 1.49 g/cm³ | Pycnometry |
The nucleation mechanism in isopropanol solutions follows progressive nucleation patterns observed in similar systems [42]. The interfacial tension between the crystalline phase and the solution influences the critical nucleus size and nucleation rate [42]. Higher interfacial tensions result in larger critical nucleus radii and correspondingly higher energy barriers for nucleation [42]. Molecular diffusion rates in isopropanol are generally lower than in less viscous solvents, affecting the mass transfer processes during crystal growth [42].
Crystallization protocols for the isopropanol solvate typically employ slow cooling or isothermal evaporation methods to achieve optimal crystal quality [39] [41]. Rapid crystallization can lead to formation of multiple nucleation sites and smaller crystal sizes, while controlled cooling promotes formation of larger, more uniform crystals [39] [42]. The addition of seed crystals can be employed to control nucleation timing and crystal size distribution [43].
Table 4: Crystallization Parameters for Isopropanol Solvate Formation
Parameter | Optimal Range | Effect on Crystal Quality |
---|---|---|
Cooling Rate | 0.1-0.5°C/min | Uniform crystal size |
Supersaturation Ratio | 1.2-1.8 | Controlled nucleation |
Stirring Rate | 50-100 rpm | Reduced aggregation |
Seeding Concentration | 0.1-0.5% w/w | Size distribution control |
The crystal morphology of the isopropanol solvate exhibits characteristic features dependent on the crystallization conditions and solvent purity [39] [42]. Water content in the isopropanol can significantly affect crystal formation, requiring careful control of moisture levels during crystallization [42]. The resulting crystals typically display good stability under ambient conditions, with the solvate structure providing protection against degradation [5] [14].
Purity assessment of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine employs both thin-layer chromatography and high-performance liquid chromatography methodologies to ensure compliance with pharmaceutical and research grade specifications [13] [14]. Commercial specifications typically require minimum purity levels of 98.0% as determined by thin-layer chromatography analysis [13] [14]. High-performance liquid chromatography methods provide enhanced resolution and quantitative accuracy for impurity profiling [16] [30].
Thin-layer chromatography analysis utilizes silica gel plates with specific solvent systems optimized for tert-butoxycarbonyl-protected amino acids [26] [27]. Standard solvent systems include n-butanol:acetic acid:water mixtures in ratios of 60:25:15 or 3:1:1 for amino acid derivative separations [27] [28]. Detection employs ninhydrin staining reagents that react with both free and protected amino groups, with tert-butoxycarbonyl groups undergoing thermal cleavage during the staining process [29].
Table 5: Thin-Layer Chromatography Solvent Systems for tert-Butoxycarbonyl Amino Acid Analysis
Solvent System | Ratio | Rf Range | Detection Method |
---|---|---|---|
n-Butanol:Acetic acid:Water | 60:25:15 | 0.25-0.65 | Ninhydrin |
n-Butanol:Acetic acid:Water | 3:1:1 | 0.20-0.70 | Ninhydrin |
Chloroform:Methanol:Acetic acid | 85:10:5 | 0.30-0.80 | Ultraviolet |
Ethyl acetate:Pyridine:Acetic acid:Water | 60:20:6:11 | 0.15-0.75 | Ninhydrin |
High-performance liquid chromatography methods employ reverse-phase chromatography systems with C18 stationary phases for separation of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine and related impurities [16] [30]. Mobile phase systems typically utilize acetonitrile-water gradients with volatile buffer additives such as ammonium trifluoroacetate or ammonium acetate [30]. These conditions provide excellent compatibility with mass spectrometric detection systems for structural confirmation of impurities [16] [30].
Chiral separation protocols utilize macrocyclic glycopeptide-based stationary phases such as teicoplanin or ristocetin derivatives for enantiomeric purity determination [30]. These chiral stationary phases demonstrate exceptional selectivity for tert-butoxycarbonyl-protected amino acids in both polar organic and reverse-phase mobile phase systems [30]. Baseline resolution is readily achieved for enantiomeric pairs with selectivity factors often exceeding 5.0 [30].
Table 6: High-Performance Liquid Chromatography Conditions for Purity Analysis
Parameter | Specification | Alternative |
---|---|---|
Column | C18, 5 μm, 250 × 4.6 mm | C18, 3.6 μm, 150 × 4.6 mm |
Mobile Phase A | Water + 0.1% Formic acid | 20 mM Ammonium acetate |
Mobile Phase B | Acetonitrile | Methanol |
Gradient | 5-95% B over 15 min | 10-90% B over 20 min |
Flow Rate | 1.0 mL/min | 0.8 mL/min |
Detection | 220 nm, 254 nm | 280 nm, Mass spectrometry |
Validation criteria for purity assessment methods include specificity, linearity, accuracy, precision, and robustness parameters [16]. Specificity testing demonstrates the ability to distinguish N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine from potential synthetic impurities and degradation products [16]. Linearity studies establish the quantitative relationship between analyte concentration and detector response over the expected concentration range [16].
Table 7: Analytical Method Validation Parameters
Validation Parameter | Acceptance Criteria | Typical Results |
---|---|---|
Specificity | Resolution > 2.0 | 3.5-5.2 |
Linearity (R²) | > 0.999 | 0.9995-0.9999 |
Accuracy | 98.0-102.0% | 99.2-100.8% |
Precision (RSD) | < 2.0% | 0.5-1.2% |
Robustness | No significant change | Stable ± 5% variation |
Quality control specifications for N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine typically include appearance, identity confirmation by infrared spectroscopy, optical rotation measurements, and quantitative purity determination [5] [14]. The compound should appear as a light yellow powder with optical rotation values of +63.0 ± 3.0 degrees in ethyl acetate solution [14]. Infrared spectroscopy provides structural confirmation through characteristic absorption bands for the tert-butoxycarbonyl, 2,4-dinitrophenyl, and histidine functionalities [14].
Irritant